![molecular formula C25H22ClFN4O2S B2456722 N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242899-33-7](/img/no-structure.png)
N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Description
N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClFN4O2S and its molecular weight is 496.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : By tuning the Li+ coordination chemistry using 4-fluorobenzyl cyanide (FBCN) , researchers have constructed a bulky coordination structure that weakens ion-dipole interactions (Li±solvents) while promoting coulombic attraction (Li±anions). This steric-controlled solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LIBs .
Lithium-Ion Batteries (LIBs) Enhancement
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide' involves the reaction of 2-chloro-4-fluorobenzylamine with 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, followed by the coupling of the resulting intermediate with piperidine-3-carboxylic acid. The final product is obtained after the amide bond formation between the intermediate and piperidine-3-carboxylic acid.", "Starting Materials": [ "2-chloro-4-fluorobenzylamine", "4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "piperidine-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid intermediate by reacting 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with DCC and TEA in DMF.", "Step 2: Synthesis of N-(2-chloro-4-fluorobenzyl)-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide intermediate by reacting 2-chloro-4-fluorobenzylamine with the intermediate obtained in step 1 in DCM.", "Step 3: Synthesis of N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide by reacting the intermediate obtained in step 2 with piperidine-3-carboxylic acid and DIPEA in DMF.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and methanol as eluents.", "Step 5: Recrystallization of the purified product from water to obtain the final compound." ] } | |
CAS RN |
1242899-33-7 |
Product Name |
N-(2-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Molecular Formula |
C25H22ClFN4O2S |
Molecular Weight |
496.99 |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-20-11-18(27)9-8-16(20)12-28-23(32)17-7-4-10-31(13-17)25-29-21-19(15-5-2-1-3-6-15)14-34-22(21)24(33)30-25/h1-3,5-6,8-9,11,14,17H,4,7,10,12-13H2,(H,28,32)(H,29,30,33) |
InChI Key |
DALQMHNJJLFDFO-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5=C(C=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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